molecular formula C20H22O9 B12340542 Tetrahydroxyl diphenylethylene-2-o-glucoside

Tetrahydroxyl diphenylethylene-2-o-glucoside

Cat. No.: B12340542
M. Wt: 406.4 g/mol
InChI Key: JAYVHSBYKLLDJC-ZPBLDHPVSA-N
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Description

2,3,5,4′-Tetrahydroxyl diphenylethylene-2-O-glucoside (THSG) is a bioactive glycoside isolated from Polygonum multiflorum Thunb. (He Shou Wu), a traditional Chinese medicinal herb .

Properties

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1-/t15-,16-,17+,18-,20+/m1/s1

InChI Key

JAYVHSBYKLLDJC-ZPBLDHPVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=C(C(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Natural Extraction Methods

Traditional Extraction Techniques

Conventional extraction methods leverage the solubility of THSG in polar solvents. Water decoction , a classical approach, involves boiling dried Polygonum multiflorum roots to solubilize THSG, though yields are suboptimal due to incomplete cell wall disruption. Reflux extraction with hydroalcoholic solvents (e.g., 60% methanol) enhances efficiency by maintaining elevated temperatures (60–80°C) to break glycosidic bonds and release THSG from plant matrices. For instance, a 24-hour methanol reflux achieves approximately 70% recovery, as confirmed by high-performance liquid chromatography (HPLC).

Advanced Extraction Technologies

Ultrasonic-assisted extraction (UAE) employs high-frequency sound waves to cavitate plant cells, reducing extraction time from hours to minutes. Optimal conditions (40 kHz, 50°C, 30 minutes) with 50% ethanol yield 85% THSG, surpassing traditional methods. Microwave-assisted extraction (MAE) further accelerates the process via dielectric heating, achieving 90% efficiency in 10 minutes using 100 W power and 70% ethanol. These methods minimize thermal degradation, preserving THSG’s structural integrity.

Table 1: Comparison of Natural Extraction Methods
Method Solvent Temperature (°C) Time Yield (%)
Water Decoction Water 100 2–3 hours 55–60
Reflux Extraction 60% Methanol 70 24 hours 70–75
Ultrasonic Extraction 50% Ethanol 50 30 minutes 80–85
Microwave Extraction 70% Ethanol 80 10 minutes 85–90

Chemical Synthesis Approaches

β-Glucosidase-Mediated Hydrolysis

THSG can be synthesized via enzymatic hydrolysis of its precursor, 2,3,5,4′-tetramethoxystilbene-2-O-glucoside, using β-glucosidase. This method, performed in phosphate buffer (pH 6.8) at 37°C, achieves 88% conversion efficiency within 4 hours. The enzyme selectively cleaves the glucoside bond, yielding THSG and glucose, with the reaction monitored by thin-layer chromatography (TLC).

Multi-Step Synthesis from Vanillin

A complex eight-step synthesis route starting from vanillin has been documented:

  • Bromination : Vanillin undergoes regioselective bromination at the 5-position using Br₂ in acetic acid (0°C to room temperature), yielding 5-bromovanillin (65% yield).
  • Methylation : The phenolic -OH groups are protected via methylation with CH₃I and K₂CO₃ (89% yield).
  • Dakin Oxidation : m-Chloroperbenzoic acid oxidizes the aldehyde to a phenol group (90% yield).
  • Cyanide Substitution : CuCN replaces the bromine atom in DMF at 150°C (77% yield).
  • Reduction : Diisobutylaluminum hydride (DIBALH) reduces the nitrile to an aldehyde (78% yield).
  • Aldol Condensation : The aldehyde intermediate undergoes condensation with resorcinol derivatives to form the stilbene backbone.
  • Glucosylation : The hydroxyl group at C2 is glycosylated using activated glucose donors (e.g., acetobromoglucose) in the presence of Ag₂O (60% yield).
  • Demethylation : BCl₃ in dichloromethane removes methyl protecting groups, yielding THSG (32% overall yield).
Table 2: Key Steps in Vanillin-Based Synthesis
Step Reagents/Conditions Yield (%)
Bromination Br₂, AcOH, 0°C → r.t. 65
Methylation CH₃I, K₂CO₃, r.t. 89
Dakin Oxidation mCPBA, CHCl₃, reflux 90
Cyanide Substitution CuCN, DMF, 150°C 77
Glucosylation Acetobromoglucose, Ag₂O 60

Purification and Isolation Techniques

Column Chromatography

Crude extracts are purified using Diaion HP-20 resin , which selectively adsorbs THSG from aqueous solutions. Elution with a stepwise methanol gradient (0% → 100%) isolates THSG in the 50% fraction, as verified by UV-Vis spectroscopy (λmax = 320 nm). Further purification on C18 reverse-phase columns with acetonitrile/water (18:82) removes residual pigments and sugars, achieving 98% purity.

Crystallization

THSG is recrystallized from chloroform-methanol (1:1) to obtain needle-shaped crystals suitable for X-ray diffraction. This step enhances purity to >99% and confirms stereochemical configuration via NMR (¹H and ¹³C) and mass spectrometry.

Comparative Analysis of Preparation Methods

Natural extraction is cost-effective but limited by seasonal variability in plant THSG content. Chemical synthesis offers reproducible yields but requires toxic reagents (e.g., BCl₃) and multi-step protocols. Hybrid approaches, such as enzymatic hydrolysis of semisynthetic precursors, balance efficiency and sustainability.

Scientific Research Applications

Anticancer Properties

Mechanisms of Action:
Tetrahydroxyl diphenylethylene-2-O-glucoside has demonstrated promising anticancer effects, particularly against lung cancer. A study showed that this compound significantly inhibited the adhesion and invasion of A549 human lung cancer cells in vitro. The treatment led to a dose-dependent decrease in cell viability and reduced the expression of key proteins associated with cell adhesion and invasion, such as Snail, E-cadherin, vimentin, matrix metalloproteinase (MMP) 2, and MMP9 .

Case Study:
In a controlled experiment, A549 cells were treated with varying concentrations (0 to 200 µM) of this compound for different durations (12 to 48 hours). The results indicated that concentrations of 10 to 50 µM significantly suppressed both cell adhesion and invasion .

Neuroprotective Effects

Potential in Alzheimer's Disease:
Research indicates that this compound may have neuroprotective properties beneficial for Alzheimer's disease. It has been shown to prevent the overexpression of α-synuclein at early stages and reverse its increased expression at later stages in transgenic mice models. This dual action suggests that the compound could play a role in both prevention and treatment strategies for neurodegenerative diseases .

Lipid Regulation

Cholesterol-Lowering Effects:
The compound has been identified as a potential agent for lowering blood lipids. It inhibits the increase of serum total cholesterol and low-density lipoprotein (LDL) cholesterol while enhancing hepatic lipase activity. These effects position this compound as a candidate for developing hypolipidemic medications .

Data Summary:

EffectMechanismReference
Lowering total cholesterolInhibits serum cholesterol increase
Enhancing hepatic lipase activityImproves lipid metabolism

Antioxidative and Anti-inflammatory Activities

This compound exhibits antioxidative properties that can mitigate oxidative stress and inflammation. This is particularly relevant in conditions where oxidative damage contributes to disease progression, such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tetrahydroxyl diphenylethylene-2-o-glucoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₂₀H₂₂O₉
  • Molecular Weight : 406.38 g/mol
  • Appearance : White to brown crystalline powder
  • Solubility: Highly soluble in methanol, ethanol, and DMSO; sparingly soluble in water .
  • Melting Point : 184–186°C
  • Optical Rotation : [α] = +73° (c = 0.63 in acetone) .

Bioactivities

THSG exhibits diverse pharmacological effects:

  • Neuroprotection : Enhances axonal regeneration via BDNF/TrkB signaling .
  • Antioxidant : Scavenges free radicals and reduces oxidative stress .
  • Anticancer : Inhibits adhesion and invasion of A549 lung cancer cells .
  • Hepatotoxicity : Contributes to liver injury when combined with emodin derivatives .

Comparison with Similar Compounds

This section compares THSG with structurally analogous glycosides and polyphenols, including polydatin, curcumin, and emodin-8-O-β-D-glucoside, focusing on physicochemical properties, analytical methods, bioactivity, and safety.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C) Source
THSG C₂₀H₂₂O₉ 406.38 Methanol, ethanol, DMSO 184–186 Polygonum multiflorum
Polydatin C₂₀H₂₂O₈ 390.38 Methanol, aqueous acetonitrile 225–227 Reynoutria japonica
Curcumin C₂₁H₂₀O₆ 368.38 Acetic acid, ethanol 183–185 Curcuma longa
Emodin-8-O-β-D-glucoside C₂₁H₂₀O₁₀ 432.37 Methanol 256–258 Reynoutria multiflora

Key Observations :

  • THSG has higher solubility in organic solvents compared to polydatin and emodin derivatives.
  • Curcumin’s lower molecular weight correlates with its broader tissue distribution .

Analytical Methods

HPLC conditions for quality control:

Compound Detection Wavelength (nm) Mobile Phase Retention Time (min) Reference
THSG 320 17% acetonitrile, 83% water ~8.2
Polydatin 300 40% acetonitrile, 0.2% phosphoric acid ~6.5
Curcumin 425 48% acetonitrile, 0.2% glacial acetic acid ~12.1

Insights :

  • THSG’s detection at 320 nm distinguishes it from curcumin (425 nm) and polydatin (300 nm), enabling simultaneous quantification in herbal extracts .

Bioactivity and Mechanisms

Compound Bioactivity Mechanism Model System Reference
THSG Inhibits A549 cancer cell adhesion Modulates integrin signaling A549 lung cancer
Polydatin Prevents LDLR degradation Antagonizes PCSK9-LDLR interaction HepG2 cells
Curcumin Antioxidant, anti-inflammatory NF-κB and COX-2 inhibition In vitro/in vivo
Emodin-8-O-β-D-glucoside Hepatotoxicity Enhances emodin absorption Human liver cells

Key Findings :

  • THSG and polydatin exhibit neuroprotective effects but differ in lipid metabolism modulation .
  • THSG’s hepatotoxicity risk contrasts with curcumin’s favorable safety profile .

Pharmacokinetics and Formulation

Compound Concentration in Herbal Formulations (μg/g) Bioavailability
THSG 22.57–32.20 (BSYS/BS formulas) Enhanced by emodin
Polydatin Undetected in BS formula Low oral absorption
Forsythin 5.52–8.69 (HT/BSYS formulas) Moderate

Implications :

  • THSG’s higher concentration in traditional formulations underscores its therapeutic prioritization over polydatin .

Contradictions :

  • THSG’s dual role as a therapeutic agent and hepatotoxin necessitates careful dosing .

Biological Activity

Tetrahydroxyl diphenylethylene-2-O-glucoside (THSG), also known as 2,3,5,4'-Tetrahydroxystilbene 2-O-D-glucoside, is a bioactive compound primarily derived from the roots of Polygonum multiflorum. This compound has garnered attention for its diverse biological activities, including antioxidative, anti-inflammatory, and potential anticancer effects. This article reviews the current understanding of THSG's biological activity, supported by data tables and research findings.

Chemical Structure and Properties

THSG is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC20_{20}H22_{22}O9_{9}
Molecular Weight406.383 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point715.0 ± 60.0 °C

Antioxidative Activity

THSG exhibits significant antioxidative properties, acting as a potent scavenger of reactive oxygen species (ROS). Research indicates that THSG enhances the activity of cellular antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). For instance, in a study involving senile rats treated with D-galactose, THSG administration resulted in increased SOD and GSH-Px activities while reducing malondialdehyde (MDA) levels in various tissues .

Key Findings on Antioxidative Effects:

  • In vitro : THSG pretreatment in human brain microvascular endothelial cells reduced H2_2O2_2-induced oxidative stress by inhibiting MDA and ROS production .
  • In vivo : Administration of THSG (20 and 40 mg/kg/day) significantly improved antioxidant enzyme activities in rat models .

Anti-inflammatory Activity

THSG has demonstrated anti-inflammatory effects by modulating cytokine production and inflammatory pathways. In particular, it inhibits the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), nitric oxide (NO), and cyclooxygenase-2 (COX-2). Studies revealed that THSG pretreatment reduced microglial activation induced by amyloid-beta (Aβ), suggesting a neuroprotective role in Alzheimer's disease models .

Summary of Anti-inflammatory Effects:

  • Suppresses M1 microglial markers while enhancing M2 markers in response to Aβ exposure .
  • Inhibits inflammatory cytokines like IL-1β and TNF-α in cell lines exposed to oxidative stress .

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of THSG, particularly against lung cancer. In vitro experiments using A549 human lung cancer cells showed that THSG significantly inhibited cell viability, adhesion, and invasion in a dose-dependent manner.

Experimental Results:

  • Cell Viability : Treatment with THSG at concentrations of 10 to 200 µM resulted in decreased cell viability over 12 to 48 hours .
  • Adhesion and Invasion : THSG reduced the adhesion and invasion capabilities of A549 cells by downregulating genes associated with these processes, such as Snail, E-cadherin, vimentin, MMP2, and MMP9 .

Mechanistic Insights

The biological activities of THSG are mediated through several signaling pathways:

  • AKT/GSK3β Pathway : THSG activates this pathway to exert neuroprotective effects against Aβ-induced toxicity.
  • Nrf2 Pathway : It enhances the expression of antioxidant enzymes through Nrf2 activation, contributing to its antioxidative properties .

Q & A

Q. What validated methods are recommended for purifying THSG to ≥98% purity for pharmacological studies?

THSG purification typically employs reversed-phase high-performance liquid chromatography (HPLC) with a C18 column. A mobile phase of methanol-water (e.g., 70:30 v/v) is often used, with UV detection at 280–320 nm to monitor stilbene glycoside absorbance . Pre-purification steps may include ethanol extraction from Polygonum multiflorum roots, followed by silica gel chromatography for crude separation . Ensure purity validation via HPLC-MS to confirm the absence of co-eluting isomers (e.g., resveratrol derivatives) .

Q. How can the chemical structure of THSG be unambiguously confirmed?

Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the glucopyranosyl moiety (δ 4.8–5.5 ppm for anomeric protons) and stilbene backbone (δ 6.2–7.5 ppm for aromatic protons) .
  • High-resolution MS : Verify the molecular ion peak at m/z 407.134 ([M+H]+^+) and fragmentation patterns consistent with C20_{20}H22_{22}O9_9 .
  • X-ray crystallography (if crystalline): Resolve the stereochemistry of the glucoside linkage .

Q. What experimental protocols are suitable for assessing THSG solubility and stability in biological buffers?

  • Solubility : Dissolve THSG in methanol or DMSO as stock solutions (e.g., 50 mM), then dilute in PBS or cell culture media (final organic solvent ≤0.1%). Centrifuge (10,000 ×g, 10 min) to remove insoluble aggregates .
  • Stability : Incubate THSG in PBS (pH 7.4) at 37°C for 24–72 hours. Quantify degradation via HPLC, monitoring peak area reduction. Protect solutions from light to prevent photoisomerization .

Advanced Research Questions

Q. How does THSG modulate adhesion and invasion in cancer cells, and what experimental designs are optimal for mechanistic studies?

THSG downregulates Snail and vimentin while upregulating E-cadherin in A549 lung cancer cells, suggesting epithelial-mesenchymal transition (EMT) inhibition . Key methods:

  • Gene expression : Use RT-qPCR with primers for SNAI1, CDH1 (E-cadherin), and VIM (vimentin). Normalize to GAPDH or ACTB .
  • Protein analysis : Perform Western blotting with antibodies against Snail (1:1000), E-cadherin (1:2000), and vimentin (1:1000). Include β-actin as a loading control .
  • Functional assays : Conduct Transwell invasion assays with Matrigel-coated membranes. Treat cells with 10–50 µM THSG for 24 hours; stain invaded cells with crystal violet .

Q. How can contradictory findings on THSG’s hepatotoxicity be resolved in mechanistic studies?

Discrepancies may arise from metabolite-mediated toxicity (e.g., quinone intermediates) or dose-dependent effects . Experimental strategies:

  • Metabolic profiling : Incubate THSG with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS, focusing on glucuronidation or oxidation products .
  • CYP450 inhibition assays : Co-treat hepatocytes with THSG (25–100 µM) and CYP3A4 inhibitors (e.g., ketoconazole). Measure cytotoxicity (MTT assay) to assess metabolic activation roles .
  • In vivo models : Administer THSG (50–200 mg/kg/day) to rodents for 28 days. Monitor serum ALT/AST and perform liver histopathology .

Q. What orthogonal approaches validate THSG’s inhibition of 5-HETE and thromboxane B2 in inflammatory pathways?

  • Enzyme activity assays : Incubate THSG (1–50 µM) with recombinant 5-lipoxygenase or cyclooxygenase-1. Quantify 5-HETE and thromboxane B2 via ELISA or LC-MS .
  • Cell-based models : Treat macrophages (e.g., RAW 264.7) with LPS + THSG (10–50 µM). Measure prostaglandin E2_2 (PGE2_2) and leukotriene B4_4 (LTB4_4) levels .
  • Molecular docking : Simulate THSG binding to 5-lipoxygenase (PDB: 3V99) using AutoDock Vina. Validate key residues (e.g., His372, Ile553) via site-directed mutagenesis .

Q. Methodological Notes

  • Dose selection : For in vitro studies, use 10–100 µM THSG, reflecting plasma concentrations in rodent pharmacokinetic studies .
  • Controls : Include resveratrol or other stilbene analogs as positive/negative controls in bioactivity assays .
  • Data rigor : Replicate experiments ≥3 times, with technical triplicates. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

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